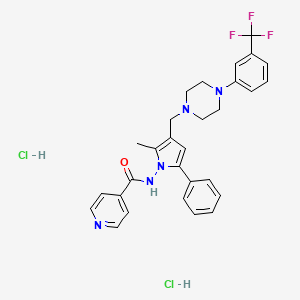

![molecular formula C16H10FN3 B611109 7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole CAS No. 1415379-56-4](/img/structure/B611109.png)

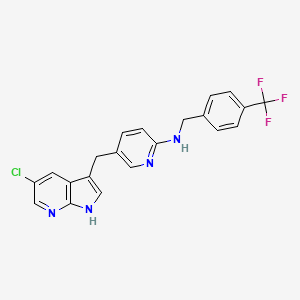

7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole

Übersicht

Beschreibung

Flortaucipir, auch bekannt als 18F-AV-1451 oder 18F-T807, ist ein radioaktives diagnostisches Mittel, das in der Positronen-Emissions-Tomographie (PET) zur Detektion von Tau-Protein-Aggregaten im Gehirn eingesetzt wird. Tau-Proteine sind mit neurodegenerativen Erkrankungen, insbesondere der Alzheimer-Krankheit, assoziiert. Flortaucipir bindet an diese Tau-Aggregate, wodurch die Visualisierung der Tau-Pathologie bei Patienten mit kognitiven Beeinträchtigungen ermöglicht wird .

Wissenschaftliche Forschungsanwendungen

Flortaucipir has several scientific research applications, particularly in the field of neurodegenerative diseases:

Wirkmechanismus

Target of Action

The primary target of 7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole is the tau protein . Tau proteins are abundant in neurons of the central nervous system and are involved in microtubule assembly and stability .

Mode of Action

This compound, also known as [18F-T807 or 18F-AV-1451], interacts with tau proteins . It has demonstrated high selectivity for tau, indicating that it binds to tau proteins . .

Biochemical Pathways

The compound’s interaction with tau proteins affects the biochemical pathways related to Alzheimer’s disease (AD) . AD is characterized by the deposition of abnormal proteins, including tau, which form neurofibrillary tangles . The abnormal protein deposition is accompanied by other biochemical processes like inflammation, oxidative damage, and lysosomal dysfunction .

Pharmacokinetics

As a radiolabeled derivative used in pet imaging, it is likely to have been designed for optimal bioavailability and brain penetration .

Result of Action

The binding of this compound to tau proteins allows for the detection of tau protein accumulation, a hallmark of AD . This can provide valuable information about the underlying pathological processes in AD, many years before the appearance of clinical symptoms .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Flortaucipir wird durch eine nucleophile Substitutionsreaktion synthetisiert. Der Prozess beinhaltet den nucleophilen Angriff von 18F-Fluorid auf einen N-geschützten Nitrovorgänger. Dieser Reaktion folgt die Reinigung mittels semipräparativer Hochleistungsflüssigkeitschromatographie (HPLC) und anschließende Umformulierung und sterile Filtration .

Industrielle Produktionsverfahren

Die industrielle Produktion von Flortaucipir beinhaltet automatisierte Verfahren, um einen hohen Ertrag und die Einhaltung der Good Manufacturing Practice (GMP)-Standards zu gewährleisten. Dieser Prozess ist unerlässlich, um den wachsenden klinischen Bedarf an Flortaucipir als diagnostisches Mittel zu decken .

Analyse Chemischer Reaktionen

Reaktionstypen

Flortaucipir unterliegt in erster Linie nucleophilen Substitutionsreaktionen während seiner Synthese. Es unterliegt unter normalen physiologischen Bedingungen typischerweise keiner Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Die Synthese von Flortaucipir beinhaltet die Verwendung von 18F-Fluorid als Nucleophil und einem N-geschützten Nitrovorgänger als Substrat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die effiziente Einarbeitung des radioaktiven Fluorisotops zu gewährleisten .

Hauptprodukte

Das Hauptprodukt, das bei der Synthese von Flortaucipir gebildet wird, ist die finale radioaktive Verbindung, die anschließend gereinigt und für die Anwendung in der PET-Bildgebung formuliert wird .

Wissenschaftliche Forschungsanwendungen

Flortaucipir hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der neurodegenerativen Erkrankungen:

Wirkmechanismus

Flortaucipir übt seine Wirkung aus, indem es an aggregierte Tau-Proteine im Gehirn bindet. Nach intravenöser Injektion überquert Flortaucipir die Blut-Hirn-Schranke und bindet selektiv an Tau-Protein-Aggregate, wodurch Neurofibrillen-Tangles gebildet werden. Diese Tangles sind ein Kennzeichen der Alzheimer-Krankheit und sind mit Neurodegeneration und kognitiven Abbau verbunden . Die Bindung von Flortaucipir an Tau-Aggregate ermöglicht deren Visualisierung mittels PET-Bildgebung und unterstützt so die Diagnose und Erforschung der Alzheimer-Krankheit .

Vergleich Mit ähnlichen Verbindungen

Flortaucipir wird mit anderen Tau-PET-Tracern wie [18F]-MK-6240 und [18F]-PI-2620 verglichen. Diese Verbindungen binden ebenfalls an Tau-Protein-Aggregate und werden in der PET-Bildgebung verwendet, um die Tau-Pathologie zu untersuchen. Flortaucipir hat eine starke Affinität für Tau-Aggregate bei der Alzheimer-Krankheit, aber eine relativ geringe Affinität für Tau-Aggregate bei nicht-Alzheimer-Tauopathien gezeigt . Diese Spezifität macht Flortaucipir zu einem wertvollen Werkzeug für die Diagnose und Erforschung der Alzheimer-Krankheit.

Liste ähnlicher Verbindungen

- [18F]-MK-6240

- [18F]-PI-2620

- Florbetapir (für Amyloid-Bildgebung verwendet)

Die einzigartigen Bindungseigenschaften von Flortaucipir und seine Rolle bei der Visualisierung der Tau-Pathologie machen es zu einer entscheidenden Verbindung im Bereich der Forschung und Diagnose neurodegenerativer Erkrankungen .

Eigenschaften

IUPAC Name |

7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETAAWDSFUCLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027894 | |

| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415379-56-4 | |

| Record name | T-807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flortaucipir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1415379-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORTAUCIPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of developing a microfluidic approach for the synthesis of [18F]T807?

A1: Traditional methods for synthesizing radiopharmaceuticals often involve multi-step procedures and can be time-consuming. Microfluidic synthesis, utilizing continuous-flow systems, offers several advantages, including:

- Enhanced efficiency and speed: Microfluidic systems allow for faster reactions and purifications, which is crucial when working with short-lived radionuclides like fluorine-18 (half-life of ~110 minutes) [, ].

- Improved yields: The controlled microenvironment within microfluidic channels facilitates better reaction kinetics and potentially higher radiochemical yields [, ].

- Automation potential: Microfluidic systems are amenable to automation, allowing for standardized and reproducible production of radiopharmaceuticals [, ].

Q2: What makes [18F]T807 a promising radiopharmaceutical for imaging tau pathology?

A2: [18F]T807 exhibits several favorable characteristics as a tau imaging agent:

- High binding affinity: [18F]T807 demonstrates high binding affinity for paired helical filaments of tau, a pathological hallmark of Alzheimer's disease and other tauopathies [, ].

- Brain permeability: The compound can cross the blood-brain barrier, enabling it to reach its target within the brain [, ].

- Suitable pharmacokinetic profile: [18F]T807 displays a pharmacokinetic profile suitable for imaging, with appropriate clearance from non-target tissues [, ].

Q3: How does the one-step synthesis described in the research impact the production of [18F]T807?

A3: The development of a simplified one-step synthesis for [18F]T807 offers significant advantages over previous multi-step approaches:

- Increased efficiency and speed: Reducing the synthesis to a single step streamlines the production process, making it faster and more efficient []. This is especially important considering the short half-life of fluorine-18.

- Simplified automation: The one-step method facilitates easier implementation on automated synthesis modules commonly used in radiopharmaceutical production [].

- Improved accessibility: A more streamlined and efficient synthesis protocol can contribute to making [18F]T807 more widely available for research and clinical use [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)